alpha-APP Modulator
Description
The alpha-APP Modulator, also known as the alpha-Amyloid Precursor Protein Modulator, is a cell-permeable benzolactam derived PKC activator . It efficiently enhances non-amyloidogenic alpha-processing of amyloid precursor protein (APP) even at 100 nM in human fibroblast AG06848 .
Molecular Structure Analysis
The alpha-APP Modulator has an empirical formula of C27H30F3N3O3 . It contains a total of 68 bonds, including 38 non-H bonds, 16 multiple bonds, 6 rotatable bonds, 4 double bonds, and 12 aromatic bonds .
Physical And Chemical Properties Analysis
The alpha-APP Modulator is a solid substance with an orange color . It is soluble in methanol (1 mg/mL) and DMSO (50 mg/mL). It is recommended to be stored at -20°C and protected from light .
Future Directions
Research into the alpha-APP Modulator and its effects on the amyloid precursor protein (APP) processing pathway could provide valuable insights into potential therapies for Alzheimer’s disease . Further investigation into the mechanism of how this neuroprotective protein affects memory formation and how it might be used as an Alzheimer’s disease therapy is needed .
properties
IUPAC Name |
(2E,4E)-N-[(2S,5S)-5-(hydroxymethyl)-1-methyl-3-oxo-2-propan-2-yl-2,4,5,6-tetrahydro-1,4-benzodiazocin-8-yl]-5-[4-(trifluoromethyl)phenyl]penta-2,4-dienamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F3N3O3/c1-17(2)25-26(36)32-22(16-34)15-19-14-21(12-13-23(19)33(25)3)31-24(35)7-5-4-6-18-8-10-20(11-9-18)27(28,29)30/h4-14,17,22,25,34H,15-16H2,1-3H3,(H,31,35)(H,32,36)/b6-4+,7-5+/t22-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLVEMPZUIFSII-IHHOKICGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=C(N1C)C=CC(=C2)NC(=O)C=CC=CC3=CC=C(C=C3)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=C(N1C)C=CC(=C2)NC(=O)/C=C/C=C/C3=CC=C(C=C3)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433032 | |
Record name | alpha-APP Modulator | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-APP Modulator | |
CAS RN |
497259-23-1 | |
Record name | alpha-APP Modulator | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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